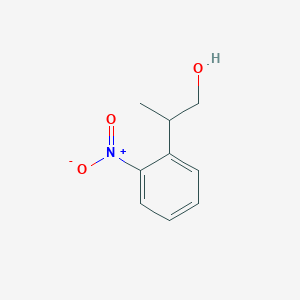

2-(2-Nitrophenyl)propan-1-ol

Vue d'ensemble

Description

2-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a light yellow to brown clear liquid at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Nitrophenyl)propan-1-ol can be synthesized through several methods. One common method involves the nitration of 2-phenylpropan-1-ol. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reduction of 2-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products

Oxidation: 2-(2-Nitrophenyl)propan-1-one.

Reduction: 2-(2-Aminophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

2-(2-Nitrophenyl)propan-1-ol is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to undergo specific chemical transformations makes it a valuable building block in drug development .

Case Study: Peptide Synthesis

In medicinal chemistry, this compound serves as a protecting group for carboxyl functionalities during peptide synthesis. The protecting group can be removed under mild conditions without compromising the integrity of the drug molecule, leading to cyclic peptides with enhanced stability and biological activity.

Organic Synthesis

Versatile Building Block

The compound is widely used in organic synthesis for constructing complex molecules. Its structural features allow chemists to manipulate it in various reactions, facilitating the creation of diverse organic compounds .

Photolabile Protecting Groups

As a photolabile group, this compound can be incorporated into peptide chains. Upon exposure to light, it releases the protected species, which is crucial for synthesizing polypeptides using solid-phase peptide synthesis (SPPS). This method has shown high efficiency and minimal side reactions, making it a preferred choice in peptide chemistry .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed as a reference material in chromatographic methods. It aids in detecting and quantifying nitro compounds, contributing to environmental monitoring efforts .

Research Findings

Studies utilizing this compound have provided insights into the behavior of photolabile protecting groups during synthetic processes, enhancing the optimization of synthetic routes and methodologies.

Biological Impact Studies

Research involving this compound focuses on its effects on biological systems, contributing to a better understanding of nitro compounds' toxicity profiles. This knowledge is crucial for assessing the safety of chemicals used in pharmaceuticals and other applications .

Mécanisme D'action

The mechanism of action of 2-(2-Nitrophenyl)propan-1-ol involves its photolabile properties. Upon exposure to UV light, the compound undergoes a photochemical reaction that cleaves the nitro group, releasing the protected molecule . This property is particularly useful in SPPS, where it allows for the precise control of peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Nitrophenyl)ethanol: Similar structure but with a shorter carbon chain.

2-(2-Nitrophenyl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

2-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group on the para position.

Uniqueness

2-(2-Nitrophenyl)propan-1-ol is unique due to its specific photolabile properties, making it particularly useful in SPPS and other applications requiring controlled release of molecules . Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Activité Biologique

2-(2-Nitrophenyl)propan-1-ol, with the molecular formula C10H13N1O3, is an organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a propanol backbone with a hydroxyl group (-OH) at the first carbon and a nitrophenyl group at the second carbon. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 181.19 g/mol |

| Appearance | Light yellow to brown liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 143 °C |

| Density | 1.21 g/cm³ |

| Refractive Index | 1.55 |

| Maximum Absorption Wavelength | 390 nm |

1. Photolabile Protecting Group

This compound serves as a photolabile protecting group in peptide synthesis. It is incorporated into peptide chains and can be removed by photolysis, which is triggered by light exposure. This property allows for precise control over the release of active peptides, enhancing their stability and biological activity against proteases .

2. Enzymatic Control

Research indicates that modifications using this compound can regulate enzymatic activities through light exposure. Such control mechanisms are valuable in biochemical studies where specific timing of reactions is crucial.

3. Interaction with Biological Molecules

Studies have shown that this compound can interact with various biological molecules, influencing reaction rates in peptide synthesis and potentially affecting biological pathways. This interaction suggests its utility in designing drugs with improved pharmacokinetic properties .

Applications in Medicinal Chemistry

The compound is employed in synthesizing cyclic peptides that exhibit enhanced stability and efficacy as therapeutic agents. Its role as a protecting group during synthesis allows for the creation of complex peptide structures while minimizing side reactions .

Study on Photocatalytic Applications

Recent research explored the use of this compound in photocatalytic materials designed to degrade organic pollutants under light irradiation. The findings demonstrated significant effectiveness in breaking down harmful substances, showcasing its potential for environmental applications.

Peptide Synthesis Efficiency

In a comparative study on various protecting groups used in solid-phase peptide synthesis (SPPS), this compound exhibited high photo-release rates and resistance to diketopiperazine formation, a common side reaction in peptide synthesis. This efficiency underscores its importance in developing stable and effective peptide-based drugs.

Propriétés

IUPAC Name |

2-(2-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVPZPJJPWVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464325 | |

| Record name | 2-(2-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-77-5 | |

| Record name | 2-(2-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.